BCR‑ABL1 Kinase Inhibitory Activity: Imatinib (Pyridine)-N-oxide vs. Parent Imatinib
Imatinib (Pyridine)-N-oxide exhibits only weak inhibitory activity against the BCR‑ABL1 tyrosine kinase, in stark contrast to the potent inhibition displayed by the parent compound imatinib [1]. While imatinib achieves an IC50 of approximately 0.08 μM against BCR‑ABL1, the N-oxide metabolite is described as 'only weakly active' and is unlikely to contribute to the therapeutic efficacy of imatinib in chronic myeloid leukemia (CML) [2].
| Evidence Dimension | BCR‑ABL1 kinase inhibition potency |
|---|---|
| Target Compound Data | Weakly active; no significant contribution to efficacy |
| Comparator Or Baseline | Imatinib: IC50 ~0.08 μM (95% CI: 0.05–0.10 μM) |
| Quantified Difference | Qualitative: parent compound is a potent inhibitor; N-oxide metabolite is weakly active |
| Conditions | In vitro kinase inhibition assays; synthesized metabolite evaluated against recombinant BCR‑ABL1 |
Why This Matters
This data justifies the use of Imatinib (Pyridine)-N-oxide as an inactive or weakly active reference standard in bioanalytical and pharmacokinetic studies, ensuring that detected signals correspond to the active parent drug rather than an inactive circulating metabolite.
- [1] Manley, P. W. (2019). Investigations into the Potential Role of Metabolites on the Anti-Leukemic Activity of Imatinib, Nilotinib and Midostaurin. Chimia, 73(7-8), 561-570. https://doi.org/10.2533/chimia.2019.561. View Source
- [2] PMC Table 1. Imatinib IC50 values. https://pmc.ncbi.nlm.nih.gov/table/. View Source
